molecular formula C24H27N5O2 B12040647 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 359910-06-8

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12040647
CAS No.: 359910-06-8
M. Wt: 417.5 g/mol
InChI Key: HOGSWHSLHZAWQW-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines This compound is characterized by its unique structure, which includes a cyclohexylamino group, a naphthalen-1-ylmethyl group, and a purine core

Preparation Methods

The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the purine core. The cyclohexylamino and naphthalen-1-ylmethyl groups are then introduced through a series of reactions, including nucleophilic substitution and amination. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

CAS No.

359910-06-8

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H27N5O2/c1-27-21-20(22(30)28(2)24(27)31)29(23(26-21)25-18-12-4-3-5-13-18)15-17-11-8-10-16-9-6-7-14-19(16)17/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,25,26)

InChI Key

HOGSWHSLHZAWQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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